4'-Methylbutyrophenone CAS number 4160-52-5 properties
4'-Methylbutyrophenone CAS number 4160-52-5 properties
An In-depth Technical Guide to 4'-Methylbutyrophenone (CAS 4160-52-5)
Introduction
4'-Methylbutyrophenone, registered under CAS number 4160-52-5, is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a butyryl group attached to a p-tolyl moiety, makes it a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive technical overview of 4'-Methylbutyrophenone, detailing its chemical and physical properties, synthesis, spectroscopic profile, reactivity, and safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
4'-Methylbutyrophenone is also known by several synonyms, including 1-(4-methylphenyl)butan-1-one and p-Methylbutyrophenone.[1][3] Its fundamental identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4160-52-5 | [1][3] |
| Molecular Formula | C₁₁H₁₄O | [1][3] |
| Molecular Weight | 162.23 g/mol | [1][3][4] |
| IUPAC Name | 1-(4-methylphenyl)butan-1-one | [1] |
| Appearance | Clear colourless to pale yellow liquid or solid | [2][5] |
| Melting Point | 12 °C | [5][6] |
| Boiling Point | 252 °C at 739 Torr; 248.6 °C at 760 mmHg | [5][6] |
| Density | 0.952 g/cm³ | [5][7] |
| Flash Point | 110.1 °C | [5] |
| Solubility | Very slightly soluble in water (0.28 g/L at 25 °C) | [7] |
Synthesis: The Friedel-Crafts Acylation Approach
The most common and industrially viable method for synthesizing 4'-Methylbutyrophenone is the Friedel-Crafts acylation of toluene with butyryl chloride.[2][8] This electrophilic aromatic substitution (EAS) reaction introduces the butyryl group onto the toluene ring, predominantly at the para position due to the directing effect of the methyl group.[8][9]
Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of butyryl chloride. This polarization leads to the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion, which is a potent electrophile.[9]
-
Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).[9]
-
Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final product, 4'-Methylbutyrophenone.[9]
Caption: Mechanism of Friedel-Crafts Acylation for 4'-Methylbutyrophenone Synthesis.
Experimental Protocol
The following is a representative laboratory procedure for the synthesis of 4'-Methylbutyrophenone.
Materials:
-
Toluene
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler to vent HCl gas).
-
Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃) and a solvent like dichloromethane (DCM). Cool the suspension in an ice bath to 0-5 °C.
-
Reagent Addition: Add butyryl chloride to the dropping funnel. Add the butyryl chloride dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.
-
Toluene Addition: After the addition of butyryl chloride is complete, add a solution of toluene in DCM to the dropping funnel. Add this solution dropwise to the reaction mixture, ensuring the temperature remains controlled.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[9] This step quenches the reaction and decomposes the aluminum chloride complex.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with DCM.[9]
-
Combine all organic layers.
-
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 4'-Methylbutyrophenone can be purified by vacuum distillation to obtain a high-purity product.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized 4'-Methylbutyrophenone.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions are expected as follows:
-
C=O Stretch (Ketone): A strong absorption band around 1680-1690 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.[10]
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 4'-Methylbutyrophenone.[3][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for detailed structural elucidation.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl group on the ring, and the protons of the butyryl chain. The aromatic protons will appear as a set of doublets characteristic of a 1,4-disubstituted benzene ring. The α-methylene protons of the butyryl group will be a triplet, shifted downfield due to the adjacent carbonyl group. The β-methylene protons will be a sextet, and the terminal methyl group will be a triplet.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 200 ppm.[12] It will also display distinct signals for the aromatic carbons (four signals for the substituted ring) and the three unique carbons of the butyryl chain.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 162, corresponding to the molecular weight of C₁₁H₁₄O.[11][13]
-
Key Fragments: Common fragmentation patterns for butyrophenones include α-cleavage and McLafferty rearrangement.[14] Expect to see a prominent peak at m/z = 119, resulting from the loss of a propyl radical (C₃H₇•), and a peak at m/z = 105.[1]
Caption: Workflow for Spectroscopic Analysis of 4'-Methylbutyrophenone.
Reactivity and Applications
4'-Methylbutyrophenone is a key intermediate in multi-step organic syntheses. Its chemical reactivity is dominated by the ketone functional group and the activated aromatic ring.
-
Ketone Reactions: The carbonyl group can undergo a variety of reactions, such as reduction to a secondary alcohol, reductive amination to form amines, or reaction with Grignard reagents to form tertiary alcohols.
-
Aromatic Ring Reactions: The p-tolyl group can undergo further electrophilic aromatic substitution, although the butyryl group is deactivating.
-
α-Carbon Reactions: The methylene group adjacent to the carbonyl (α-position) can be halogenated or participate in condensation reactions (e.g., aldol condensation) under appropriate basic or acidic conditions.
Its primary application lies in serving as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The butyrophenone scaffold is present in various classes of drugs, and modifications to the core structure of 4'-Methylbutyrophenone allow for the creation of diverse molecular libraries for drug discovery.[2]
Safety and Handling
4'-Methylbutyrophenone is classified as harmful if swallowed.[1]
-
GHS Classification: Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Precautionary Statements:
Handling Recommendations:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]
-
Avoid inhalation of vapors and contact with skin and eyes.[15]
-
Store in a tightly closed container in a cool, dry place.[15]
In case of exposure, follow standard first-aid measures:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move person into fresh air.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion
4'-Methylbutyrophenone (CAS 4160-52-5) is a significant chemical intermediate with well-defined properties and a straightforward synthetic pathway via Friedel-Crafts acylation. Its value to the research and development community, particularly in the pharmaceutical sector, is substantial. A thorough understanding of its synthesis, spectroscopic characteristics, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in scientific endeavors.
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